

Vinorelbine-d3 (ditartrate): A Technical Guide for Research Applications

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Compound of Interest

Compound Name: **Vinorelbine-d3 (ditartrate)**

Cat. No.: **B15145438**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on **Vinorelbine-d3 (ditartrate)** for research purposes. It covers reputable suppliers, key technical data, and detailed experimental protocols, offering a comprehensive resource for utilizing this isotopically labeled compound in a laboratory setting.

Sourcing and Procurement of Research-Grade Vinorelbine-d3 (ditartrate)

For research applications requiring high purity and batch-to-batch consistency, it is crucial to source **Vinorelbine-d3 (ditartrate)** from reputable suppliers specializing in reference standards and isotopically labeled compounds. Several companies cater to the research community, offering well-characterized products suitable for a range of experimental needs.

Table 1: Prominent Suppliers of **Vinorelbine-d3 (ditartrate)** for Research

Supplier	Product Name	Additional Information
LGC Standards	Vinorelbine-d3 Bitartrate	Offers the product as a neat solid.
MedChemExpress	Vinorelbine-d3 (ditartrate)	Provides the compound with a purity of $\geq 98.0\%$. ^[1]
Santa Cruz Biotechnology	Vinorelbine-d3 Ditartrate	States the product is for research use only. ^[2]
US Biological Life Sciences	Vinorelbine-d3 Ditartrate	Offers the product in a highly purified grade. ^[3]

Technical Data and Specifications

Vinorelbine-d3 (ditartrate) is the deuterium-labeled form of Vinorelbine ditartrate, an antineoplastic agent.^{[1][2]} The incorporation of deuterium isotopes makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in quantitative analyses.^[1]

Table 2: Chemical and Physical Properties of **Vinorelbine-d3 (ditartrate)**

Property	Value	Reference
Molecular Formula	$C_{53}H_{63}D_3N_4O_{20}$	^{[2][4]}
Molecular Weight	1082.12 g/mol	^{[2][4]}
Alternate Names	3',4'-Didehydro-4'-deoxy-C'-norvincaleukoblastine-d3 Ditartrate; Nor-5'-anhydrovinblastine-d3 Ditartrate; Eunades-d3; Navelbine-d3	^{[1][2]}
Purity	$\geq 98.0\%$ (MedChemExpress)	^[1]

Certificate of Analysis (CoA) Data

A Certificate of Analysis provides critical quality control data for a specific batch of a compound. While a specific CoA for **Vinorelbine-d3 (ditartrate)** was not publicly available, a typical CoA for a research-grade compound would include the following quantitative data.

Table 3: Representative Data from a Certificate of Analysis

Parameter	Specification	Method
Appearance	White to off-white solid	Visual Inspection
Purity (by HPLC)	≥98.0%	High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment	≥98 atom % D	Quantitative Nuclear Magnetic Resonance (qNMR) or Mass Spectrometry (MS)
Identity	Conforms to structure	¹ H-NMR, MS
Solubility	Soluble in DMSO	Solubility Test

Experimental Protocols

Vinorelbine, the non-labeled parent compound, is a well-established anti-mitotic agent that functions by inhibiting the polymerization of tubulin, a key component of microtubules.^[5] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.^[6] The following are detailed protocols for key experiments relevant to the study of Vinorelbine and its deuterated analog.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the assembly of microtubules from tubulin dimers.

Methodology:

- Reagents and Materials:

- Purified tubulin (>99% pure)

- G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, plus 5% glycerol)
- **Vinorelbine-d3 (ditartrate)** stock solution (in DMSO)
- 96-well microplate
- Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
- Procedure: a. Reconstitute purified tubulin to a concentration of 3 mg/mL in ice-cold G-PEM buffer. b. Prepare serial dilutions of **Vinorelbine-d3 (ditartrate)** in G-PEM buffer. A typical concentration range to test would be 0.1 µM to 10 µM. c. In a pre-warmed 96-well plate at 37°C, add 10 µL of the diluted **Vinorelbine-d3 (ditartrate)** or vehicle control (DMSO) to triplicate wells. d. To initiate the polymerization reaction, add 100 µL of the reconstituted tubulin solution to each well. e. Immediately place the plate in the microplate reader pre-heated to 37°C. f. Measure the absorbance at 340 nm every 60 seconds for 60 minutes. g. The increase in absorbance corresponds to the extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell distribution in the different phases of the cell cycle following treatment with **Vinorelbine-d3 (ditartrate)**.

Methodology:

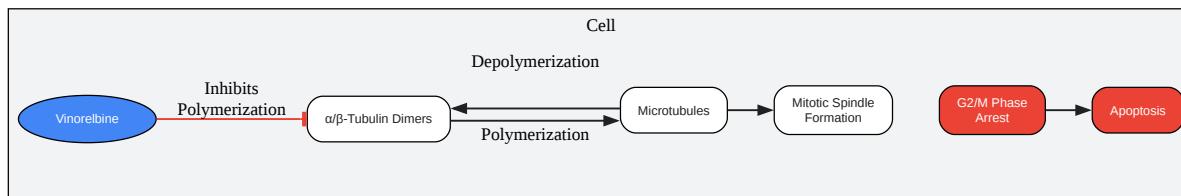
- Cell Culture and Treatment: a. Seed cells (e.g., HeLa, A549) in 6-well plates at a density that allows for logarithmic growth during the experiment. b. Allow cells to attach and grow for 24 hours. c. Treat the cells with varying concentrations of **Vinorelbine-d3 (ditartrate)** (e.g., 1 nM to 100 nM) or vehicle control for a specified period (e.g., 24 or 48 hours).
- Cell Staining: a. Harvest the cells by trypsinization and collect them by centrifugation. b. Wash the cells with ice-cold phosphate-buffered saline (PBS). c. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours. d. Centrifuge the fixed cells and wash with PBS. e. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. f. Incubate in the dark at room temperature for 30 minutes.

- Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. The PI fluorescence intensity is proportional to the DNA content. c. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Vinorelbine's Mechanism of Action

Vinorelbine exerts its cytotoxic effects by interfering with the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division.

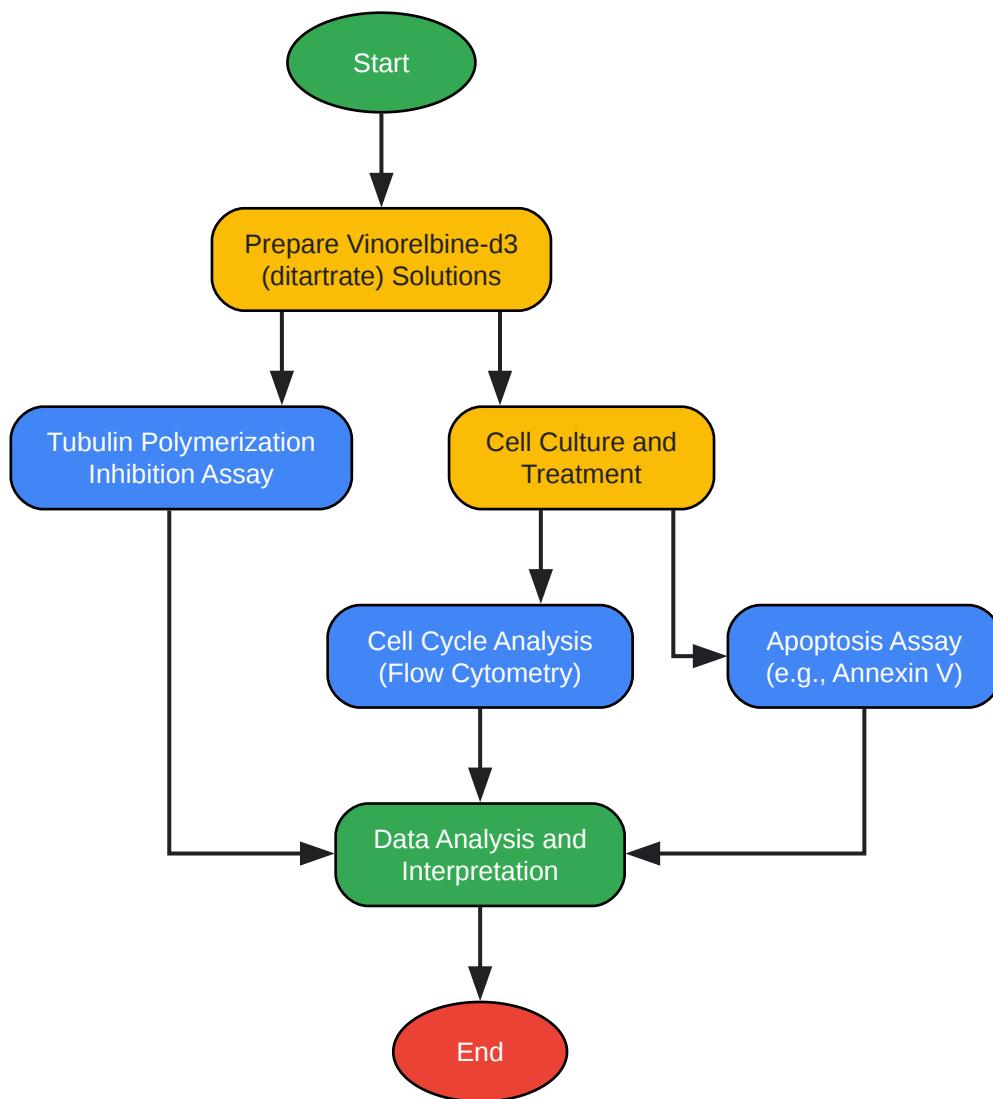


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Caption: Vinorelbine inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

Experimental Workflow for Evaluating Vinorelbine-d3 (ditartrate)

The following workflow outlines the key steps for characterizing the in vitro activity of **Vinorelbine-d3 (ditartrate)**.



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Caption: A typical workflow for the in vitro evaluation of **Vinorelbine-d3 (ditartrate)**.

This technical guide provides a foundational understanding of **Vinorelbine-d3 (ditartrate)** for research applications. For specific experimental details and troubleshooting, researchers should consult the manufacturer's documentation and relevant scientific literature.

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